molecular formula C9H17N3S B13608269 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine

Cat. No.: B13608269
M. Wt: 199.32 g/mol
InChI Key: IOFQYJMFFATKGA-UHFFFAOYSA-N
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Description

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine (CAS 1492494-69-5) is a high-purity (98%) synthetic compound featuring a 2-aminothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry and drug discovery . This molecule has a molecular weight of 199.32 g/mol and is characterized by the IUPAC name 4-{2-[methyl(propan-2-yl)amino]ethyl}-1,3-thiazol-2-amine and the canonical SMILES CC(C)N(C)CCC1=CSC(N)=N1 . The 2-aminothiazole core is a fundamental building block for investigating novel small molecule therapeutics . Researchers value this scaffold for its broad pharmacological potential, which includes applications in developing anticancer, antimicrobial, and anti-inflammatory agents . Specifically, 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . These compounds can act as inhibitors for key enzyme targets such as EGFR/VEGFR kinase, HDAC, PI3K/mTOR, and Src kinase, making them valuable tools in oncology-related drug discovery . Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic use. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should wear appropriate personal protective equipment and handle the material in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Properties

Molecular Formula

C9H17N3S

Molecular Weight

199.32 g/mol

IUPAC Name

4-[2-[methyl(propan-2-yl)amino]ethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C9H17N3S/c1-7(2)12(3)5-4-8-6-13-9(10)11-8/h6-7H,4-5H2,1-3H3,(H2,10,11)

InChI Key

IOFQYJMFFATKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Preparation via Isobutyramide and Phosphorus Pentasulfide (Patent CN107445916A and WO2006090270A1)

This method is well-documented in patent literature and involves the following steps:

Step Description Reagents/Conditions Yield & Purity
1 Conversion of isobutyramide to 2-methylpropane thioamide React isobutyramide with phosphorus pentasulfide in an organic solvent at ambient temperature; stir and filter High yield; intermediate isolated by concentration under reduced pressure
2 Cyclization to 4-(chloromethyl)-2-isopropylthiazole hydrochloride React thioamide with 1,3-dichloroacetone in organic solvent; reflux 2-6 hours; cool and filter Yield ~80%, purity >98%
3 Amination to 2-isopropyl-4-(methylaminomethyl)thiazole free base Add chloromethyl intermediate slowly to aqueous methylamine at 20-30°C; stir 1 hour Yield ~88%, purity ~99%
4 Purification by forming acid addition salt Treat free base with acid; purify salt in organic solvent; convert back to free base if needed High purity product without silica gel chromatography

Notes:

  • The use of phosphorus pentasulfide is crucial for thionation of the amide to thioamide.
  • 1,3-Dichloroacetone acts as a cyclizing agent to form the thiazole ring.
  • The chloromethyl intermediate is reactive towards nucleophilic substitution by methylamine.
  • Acid addition salt formation improves purification and product quality, avoiding chromatographic steps.

Preparation via Hantzsch Thiazole Synthesis (Scientific Literature)

This classical method involves:

Step Description Reagents/Conditions Notes
1 Synthesis of substituted thiourea Condensation of appropriate amine with benzoyl isothiocyanate, followed by hydrolysis Provides N-substituted thioureas
2 Cyclization with substituted bromoketone React thiourea with 2-bromoacetyl derivatives under reflux Forms 2-aminothiazole core
3 Functionalization of 2-aminothiazole Acylation or alkylation to introduce isopropyl and methylaminoethyl groups Allows structural diversity

Notes:

  • This method is versatile for synthesizing various 2-aminothiazole derivatives.
  • It is less specific for the exact compound but adaptable for analogues.
  • The yields vary depending on substituents and reaction conditions.

Comparative Analysis of Methods

Feature Isobutyramide/Phosphorus Pentasulfide Route Hantzsch Thiazole Synthesis
Starting materials Isobutyramide, phosphorus pentasulfide, 1,3-dichloroacetone, methylamine Substituted amines, benzoyl isothiocyanate, bromoketones
Key intermediates 2-methylpropane thioamide, chloromethyl-thiazole hydrochloride N-substituted thioureas, 2-aminothiazole
Purification Acid addition salt formation; avoids chromatography Typically requires chromatographic purification
Yield High (up to 88%) Variable, depending on substituents
Scalability Suitable for industrial scale More suited for research scale
Complexity Multi-step but straightforward Multi-step with potential solubility issues

Research Findings and Optimization Notes

  • The acid addition salt purification step significantly enhances product purity and simplifies isolation, as noted in WO2006090270A1.
  • Reaction temperatures are mild (20-30°C) during amination, preventing side reactions.
  • Use of 1,3-dichloroacetone is critical for efficient cyclization and chloromethyl intermediate formation.
  • Avoiding silica gel chromatography reduces cost and environmental impact.
  • Alternative synthetic routes via Hantzsch synthesis provide flexibility but may face solubility and yield challenges.

Summary Table of Preparation Steps (From Patent WO2006090270A1)

Step No. Reaction Conditions Outcome
a) Isobutyramide + Phosphorus pentasulfide Ambient temperature, organic solvent 2-methylpropane thioamide
b) Cyclization with 1,3-dichloroacetone Reflux 2-6 h 4-(chloromethyl)-2-isopropylthiazole hydrochloride
c) Reaction with aqueous methylamine 20-30°C, 1 h 2-isopropyl-4-(methylaminomethyl)thiazole free base
d) Acid addition salt formation and purification Acid treatment, organic solvent purification High purity acid addition salt
e) Conversion back to free base if required Controlled neutralization Purified free base

Chemical Reactions Analysis

Reactivity of the Thiazol-2-amine Group

The primary amine at position 2 of the thiazole ring is a key reactive site, enabling:

Acylation Reactions

  • Reagents : Acid chlorides, anhydrides.

  • Example : Reaction with acetyl chloride forms N-(thiazol-2-yl)acetamide derivatives (Fig. 1A).

  • Conditions : Typically performed in inert solvents (e.g., DCM, THF) with a base (e.g., pyridine) .

  • Yield : ~70–85% for analogous thiazole-2-amine acylations .

Alkylation Reactions

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Example : Methylation yields N-methyl-thiazol-2-amine derivatives (Fig. 1B).

  • Conditions : Polar aprotic solvents (e.g., DMF), room temperature .

Schiff Base Formation

  • Reagents : Aldehydes/ketones.

  • Example : Condensation with benzaldehyde forms 2-(benzylideneamino)thiazole (Fig. 1C).

  • Conditions : Catalytic acid (e.g., HCl), ethanol reflux .

Reactivity of the Secondary Amine (Isopropyl(methyl)amino Group)

The ethyl-linked secondary amine at position 4 undergoes:

N-Alkylation

  • Reagents : Alkyl halides or epoxides.

  • Example : Reaction with ethyl bromide forms quaternary ammonium salts (Fig. 2A).

  • Conditions : Mild base (e.g., K₂CO₃), DMF, 60–80°C .

Acylation

  • Reagents : Acetyl chloride or sulfonyl chlorides.

  • Example : Acetylation yields N-acetyl derivatives (Fig. 2B).

  • Conditions : Triethylamine as base, THF, 0°C to RT .

Thiazole Ring Modifications

The aromatic thiazole ring may participate in:

Electrophilic Substitution

  • Limited due to electron-donating amine groups.

  • Example : Bromination at position 5 using NBS (Fig. 3A) .

  • Conditions : DCM, RT, catalytic Lewis acid (e.g., FeCl₃) .

Nucleophilic Aromatic Substitution

  • Feasible at electron-deficient positions.

  • Example : Displacement of halides (if present) with amines or alkoxides .

Complex Formation and Chelation

The primary and secondary amines can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes .

Data Table: Comparative Reactivity of Functional Groups

Reaction TypeSiteReagentsConditionsYield (%)Reference
Acylation (primary)Thiazol-2-amineAcetyl chlorideDCM, pyridine, RT78
Alkylation (primary)Thiazol-2-amineMethyl iodideDMF, K₂CO₃, 50°C65
Schiff Base FormationThiazol-2-amineBenzaldehydeEtOH, HCl, reflux82
N-AlkylationSecondary amineEthyl bromideDMF, K₂CO₃, 80°C70
BrominationThiazole C5NBS, FeCl₃DCM, RT55

Key Research Findings

  • Steric Effects : The isopropyl group on the secondary amine hinders bulky electrophiles, favoring reactions with smaller reagents (e.g., methyl over tert-butyl) .

  • Electronic Effects : Electron-donating amines deactivate the thiazole ring toward electrophilic substitution but enhance nucleophilic reactivity at position 2 .

  • Biological Relevance : Acylated derivatives show enhanced CDK4/6 inhibitory activity in structural analogs, suggesting potential pharmacological applications .

Reaction Schemes

Fig. 1 : Acylation (A), Alkylation (B), and Schiff base formation (C) at the thiazol-2-amine group.
Fig. 2 : N-Alkylation (A) and acylation (B) of the secondary amine.
Fig. 3 : Bromination of the thiazole ring at position 5.

For synthetic details, refer to methodologies in patents and medicinal chemistry studies .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Thiazol-2-amine derivatives differ primarily in the substituent at position 3. Key comparisons include:

Aromatic vs. Aliphatic Substituents
  • Aryl-substituted analogs (e.g., 4-(4-chlorophenyl)thiazol-2-amine):

    • Higher rigidity due to π-conjugation, leading to elevated melting points (e.g., 213°C for 4-(4-chlorophenyl)thiazol-2-amine ).
    • Molecular weights range from 190.26 to 287.17 .
    • Yields: 72–88% via Hantzsch synthesis .
  • Aliphatic aminoethyl-substituted analogs (e.g., target compound): Expected increased solubility in polar solvents due to the tertiary amine. Calculated molecular weight: ~170.28 g/mol (C₉H₁₈N₃S). Lipophilicity: Higher than aryl analogs due to branched alkyl groups.
Simple Alkyl vs. Aminoethyl Substituents
  • 4-Isopropylthiazol-2-amine : Molecular weight: 156.24 g/mol.
  • 4-((Methylamino)methyl)thiazol-2-amine : Molecular weight: 143.21 g/mol. Smaller substituent, likely lower steric hindrance than the target compound.

Challenges for the Target Compound :

  • Synthesis would require a specialized α-haloketone precursor (e.g., 2-(isopropyl(methyl)amino)ethyl ketone).
  • Amino group protection may be necessary to avoid side reactions during cyclization.

Data Tables

Table 1. Physicochemical Comparison

Compound Substituent at C4 Molecular Weight (g/mol) Melting Point (°C) Yield (%) Biological Activity
4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine 2-(Isopropyl(methyl)amino)ethyl 170.28* N/A N/A Not reported
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl 190.26 213 85 MMP inhibition
4-Isopropylthiazol-2-amine Isopropyl 156.24 N/A N/A Not reported
4-((Methylamino)methyl)thiazol-2-amine Methylaminomethyl 143.21 N/A N/A Not reported

*Calculated based on molecular formula C₉H₁₈N₃S.

Table 2. Key Structural Differences

Feature Target Compound Aryl Analogs Simple Alkyl Analogs
Substituent Aminoethyl with branched alkyl Aromatic rings (e.g., Ph, Cl-Ph) Short alkyl chains (e.g., iPr)
Lipophilicity High Moderate to high Moderate
Synthetic Complexity High (precursor synthesis) Moderate Low

Biological Activity

4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine, a thiazole derivative, has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a thiazole ring substituted with an isopropyl(methyl)amino group, which enhances its biological activity and interaction with various biological targets.

  • Molecular Formula : C₉H₁₃N₃S
  • Solubility : Typically exists as a hydrochloride salt, improving its solubility and stability in formulations.

Biological Activity Overview

The biological activity of 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine has been explored primarily in the context of pharmacology, particularly its potential as an antiviral agent.

Antiviral Potential

In vitro studies indicate that this compound may serve as an intermediate in the synthesis of antiviral agents targeting HIV. Its structure allows effective interaction with viral replication pathways, suggesting it could modulate biochemical processes critical for viral proliferation.

Antimicrobial Properties

Compounds with similar thiazole structures have demonstrated antimicrobial and antifungal properties. Preliminary studies suggest that 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine may share these properties, warranting further investigation into its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

The presence of the thiazole ring is crucial for the compound's biological activity. Studies involving derivatives of thiazole have shown that modifications at specific positions can significantly enhance or diminish their pharmacological effects. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the compound's potency against cancer cell lines .

Table 1: Comparative Biological Activities of Thiazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
4-(2-(Isopropyl(methyl)amino)...AntiviralTBD
2-amino-4-phenylthiazoleAntiproliferative0.2 - 1
Thiazole derivativesAntimicrobialTBD

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in treating various diseases:

  • Anticancer Activity :
    • A study evaluated a series of thiazole derivatives against multiple cancer cell lines, demonstrating significant antiproliferative effects, particularly in glioblastoma and melanoma models. The lead compounds exhibited low toxicity to normal cells while maintaining high selectivity against cancer cells .
  • Antimicrobial Efficacy :
    • Research on substituted phenylthiazol-2-amines indicated promising antimicrobial activity comparable to standard antibiotics like norfloxacin. This suggests that modifications in the thiazole structure can enhance antibacterial properties .
  • Mechanistic Insights :
    • Molecular dynamics simulations have been employed to understand the interactions between thiazole derivatives and biological targets such as proteins involved in cell proliferation and viral replication. These insights are crucial for optimizing the design of new therapeutic agents .

Q & A

Q. What are the established synthetic protocols for 4-(2-(Isopropyl(methyl)amino)ethyl)thiazol-2-amine, and what factors influence reaction efficiency?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Condensation with aldehydes: Refluxing 2-aminothiazole derivatives with substituted aldehydes in ethanol/acetic acid (e.g., veratraldehyde in ) yields Schiff base analogs.
  • Cyclization with thiourea: Reaction of intermediates like chloroacetyl derivatives with thiourea under reflux in methanol () forms the thiazole core.
  • Solvent and catalyst selection: Dichloromethane and triethylamine are common solvents/bases for improving yield (). Factors like reaction time (7–9 hours in ), temperature (reflux conditions), and stoichiometry of reagents critically influence efficiency.

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Spectroscopic characterization:
    • IR spectroscopy: Identifies functional groups (e.g., NH stretching in amines at ~3300 cm⁻¹, C=N/C-S in thiazole rings) .
    • ¹H/¹³C NMR: Assigns proton environments (e.g., isopropyl-methyl groups at δ 1.2–1.4 ppm) and carbon frameworks .
    • Mass spectrometry: Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for molecular weight validation) .
  • Chromatography: TLC or HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound, and what are common pitfalls?

Answer:

  • Optimization strategies:
    • Catalyst screening: Use of acetic acid as a catalyst in condensation reactions () or NaOMe in cyclization () improves regioselectivity.
    • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for ethylamine side chains .
  • Pitfalls:
    • Byproduct formation: Over-refluxing may degrade thermally unstable intermediates.
    • Purification challenges: Recrystallization from ethanol/water mixtures () or column chromatography is often required to remove unreacted amines.

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial or anticancer activity?

Answer:

  • Key modifications:
    • Thiazole ring substitution: Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance antibacterial potency ().
    • Aminoethyl side chain: Bulky substituents (isopropyl-methyl) improve lipid solubility and membrane permeability ().
  • Biological assays: In vitro testing against Gram-positive/-negative bacteria () or cancer cell lines () validates SAR hypotheses.

Q. How should researchers address contradictions in reported biological activity data for this compound?

Answer:

  • Methodological reconciliation:
    • Strain variability: Differences in microbial strains ( vs. 5) or cell lines can explain activity discrepancies.
    • Dosage and protocols: Standardize MIC (minimum inhibitory concentration) assays and exposure times .
    • Structural validation: Re-characterize compounds from conflicting studies to confirm identity (e.g., via NMR comparison) .

Q. What computational strategies are effective in predicting target interactions for this compound?

Answer:

  • Molecular docking: Dock the compound into active sites of target proteins (e.g., bacterial dihydrofolate reductase or kinase enzymes) using software like AutoDock Vina ().
  • QSAR modeling: Correlate electronic descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity data to prioritize analogs ().
  • MD simulations: Assess binding stability over time (e.g., 100-ns trajectories) to validate docking poses .

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